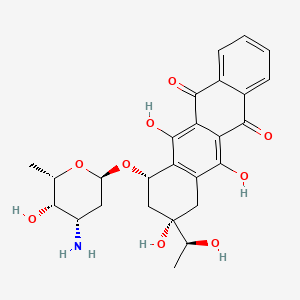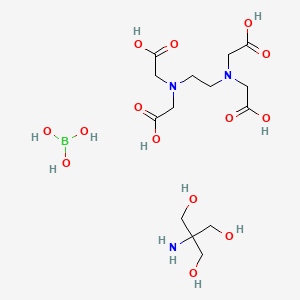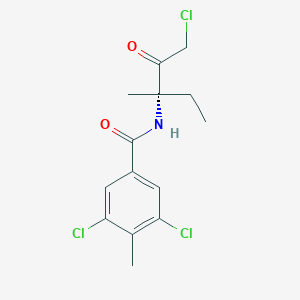
1,4-Diguanidiniumylbutane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-diguanidiniumylbutane is dication of 1,4-diguanidinobutane arising from deprotonation of both guanidino groups; major species at pH 7.3. It is a conjugate acid of a 1,4-diguanidinobutane.
科学的研究の応用
Electrochemical Behavior and Product Formation
The electrochemical behavior of 1,4-dihalobutanes, including compounds related to 1,4-Diguanidiniumylbutane, was studied using cyclic voltammetry and controlled-potential electrolysis. This research revealed a variety of products like cyclobutane, n-butane, and others, depending on the specific compound and potential used (Pritts & Peters, 1995).
DNA-Protein Cross-Linking
1,2,3,4-diepoxybutane (DEB), a related compound, was shown to form DNA-protein cross-links (DPCs), which are significant in understanding its biological activity. This study provides insights into the proteins that form covalent DPCs in human cells (Michaelson-Richie et al., 2010).
Asymmetric Reduction in Synthesis
The asymmetric reduction of 1,4-diphenylbutane-1,4-dione, a structurally similar compound, was achieved using various reducing agents and chiral reagents. This research contributes to synthetic chemistry, especially in creating chiral molecules (Periasamy, Seenivasaperumal, & Rao, 2003).
Microbubble Size Isolation
Studies on microbubbles used in ultrasound imaging and drug delivery explored the isolation of specific size fractions, such as 1-4 µm diameter microbubbles. This research is relevant to optimizing the performance of microbubbles in various biomedical applications (Feshitan, Chen, Kwan, & Borden, 2009).
Complexation with Pillar[5]arenes
Research on the complexation of 1,4-dihalobutanes with pillar[5]arenes showed that dispersive interactions dominate the stability of these complexes. This study is important for understanding molecular interactions in supramolecular chemistry (Shu et al., 2012).
Chemical Modification in Polymer Science
The chemical modification of 1,4-polydienes by di(alkyl or aryl)phosphates was investigated, leading to various phosphate adducts. This research contributes to the field of polymer science, particularly in modifying polydiene materials (Derouet, Morvan, & Brosse, 2001).
Agmatine Metabolism in Fungi
The biosynthesis and degradation of agmatine in the fungus Panus tigrinus were studied, revealing multiple pathways of arginine catabolism. This research is significant in understanding nitrogen metabolism in fungi (Boldt, Miersch, & Reinbothe, 1971).
特性
製品名 |
1,4-Diguanidiniumylbutane |
|---|---|
分子式 |
C6H18N6+2 |
分子量 |
174.25 g/mol |
IUPAC名 |
diaminomethylidene-[4-(diaminomethylideneazaniumyl)butyl]azanium |
InChI |
InChI=1S/C6H16N6/c7-5(8)11-3-1-2-4-12-6(9)10/h1-4H2,(H4,7,8,11)(H4,9,10,12)/p+2 |
InChIキー |
HGMDNMBBCKDWTQ-UHFFFAOYSA-P |
正規SMILES |
C(CC[NH+]=C(N)N)C[NH+]=C(N)N |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(4-bromo-2-methylphenyl)-4-[(1-methyl-2-oxo-4-quinolinyl)oxy]butanamide](/img/structure/B1259270.png)






![(2R,3Z,5S,8R,9S,10S,13S,14S,17S)-3-[(Z)-[(2R,5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-2,10,13,17-tetramethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ylidene]hydrazinylidene]-2,10,13,17-tetramethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B1259280.png)


![(1R,3R,5R,7R,9R,10S,12R,14R)-3,7,11,11,14-pentamethyltetracyclo[7.5.1.01,5.010,12]pentadecane](/img/structure/B1259284.png)

